molecular formula C18H15N5O2 B11458576 2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol CAS No. 263746-98-1

2-[(6-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11458576
CAS No.: 263746-98-1
M. Wt: 333.3 g/mol
InChI Key: RNKTXYLZDXBHQN-UHFFFAOYSA-N
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Description

2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: Starting with a suitable aromatic amine and an aldehyde or ketone to form the quinazoline core.

    Methoxylation and Methylation: Introducing methoxy and methyl groups through electrophilic aromatic substitution.

    Amination: Coupling the quinazoline core with an amine to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the quinazoline core or the amino group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinazoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted quinazolines or quinazolinones.

Scientific Research Applications

2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses, such as anticancer or antimicrobial agents.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound, known for its biological activity.

    4(3H)-Quinazolinone: A related compound with a similar structure but different functional groups.

    6-Methoxyquinazoline: A simpler analog with only the methoxy group.

Uniqueness

2-((6-Methoxy-4-methylquinazolin-2-yl)amino)quinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Properties

CAS No.

263746-98-1

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N5O2/c1-10-13-9-11(25-2)7-8-15(13)21-17(19-10)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

RNKTXYLZDXBHQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

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